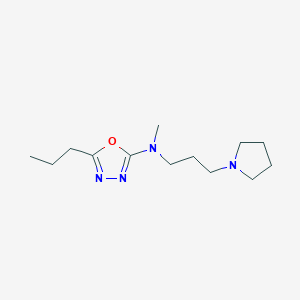![molecular formula C21H30N2O3 B5633561 (2,3-dimethylphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5633561.png)
(2,3-dimethylphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including condensation reactions, Mannich condensation, and the use of specific reagents to achieve desired molecular structures. For instance, a modified Mannich condensation was employed to synthesize a molecule with significant antioxidant efficacy, demonstrating the complexity and specificity required in synthesizing these compounds (Dineshkumar & Parthiban, 2022).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined using X-ray diffraction analysis. These studies reveal the conformational flexibility of the molecules and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, which play a crucial role in the molecular packing within crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, including the formation of dimethyl pyrrole-2,3-dicarboxylates through complex reactions in the presence of triphenylphosphine and the synthesis of dimethyl-carbamic acid derivatives designed for neuroprotective therapeutic strategies (Yavari, Aghazadeh, & Tafazzoli, 2002); (Lecanu et al., 2010).
Physical Properties Analysis
Physical properties, including conformational aspects and hydrogen bonding, significantly influence the stability and reactivity of these compounds. For example, the chair conformation with equatorial orientation of substituents affects the NMR characteristics and overall molecular stability (Dineshkumar & Parthiban, 2022).
Chemical Properties Analysis
The chemical properties are closely related to the compound's structure and synthesis pathways. For instance, the presence of specific functional groups and their positioning within the molecular framework can dictate the compound's reactivity, potential as a ligand in complex formations, and its ability to undergo further chemical transformations (Yavari, Aghazadeh, & Tafazzoli, 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,3-dimethylphenyl)-2-[4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-15-5-3-6-18(16(15)2)20(21(25)26)23-13-9-17(10-14-23)8-12-22-11-4-7-19(22)24/h3,5-6,17,20H,4,7-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHSXLJCJUIFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)N2CCC(CC2)CCN3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5633486.png)

![(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633504.png)
![2-isopropyl-4-methyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5633512.png)

![2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5633535.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5633543.png)
![2-methyl-9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5633547.png)
![9-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5633551.png)
![N'-({1-[4-(4-fluorophenyl)-4-oxobutanoyl]piperidin-3-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5633552.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5633563.png)
![(3aS*,6aS*)-2-[3-(difluoromethoxy)benzyl]-5-[(dimethylamino)carbonyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5633576.png)
![N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5633590.png)